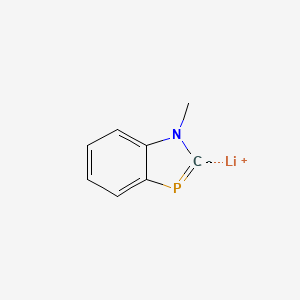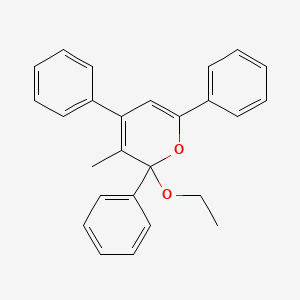
2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran is a heterocyclic organic compound belonging to the pyran family. Pyrans are six-membered oxygen-containing rings, and this specific compound is characterized by its ethoxy, methyl, and triphenyl substituents. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate with 1,3-dicarbonyl compounds . This reaction is carried out under mild conditions and tolerates a variety of substituents, making it versatile for producing different derivatives of pyrans.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of dihydropyran derivatives.
Substitution: Common in the presence of nucleophiles or electrophiles, leading to the replacement of substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent being introduced but often involve Lewis acids or bases.
Major Products: The major products formed depend on the type of reaction. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydropyrans .
Scientific Research Applications
2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, receptors, and other proteins, modulating their activity. The exact pathways depend on the specific application but often involve binding to active sites or altering protein conformation .
Comparison with Similar Compounds
2,3-Dihydro-4H-pyran: A simpler pyran derivative with fewer substituents.
2H-Chromenes: Pyrans fused to aromatic rings, offering greater stability and biological activity.
Dihydropyrans: Reduced forms of pyrans with different reactivity profiles.
Uniqueness: Its ethoxy and triphenyl groups, in particular, make it a valuable intermediate in organic synthesis and a candidate for various biological studies .
Properties
CAS No. |
79889-00-2 |
|---|---|
Molecular Formula |
C26H24O2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-ethoxy-3-methyl-2,4,6-triphenylpyran |
InChI |
InChI=1S/C26H24O2/c1-3-27-26(23-17-11-6-12-18-23)20(2)24(21-13-7-4-8-14-21)19-25(28-26)22-15-9-5-10-16-22/h4-19H,3H2,1-2H3 |
InChI Key |
GDCMNTCLHDWTMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C(=C(C=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


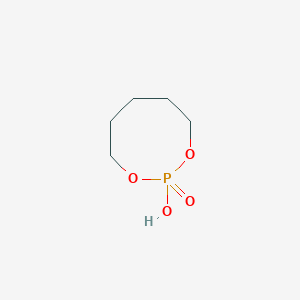
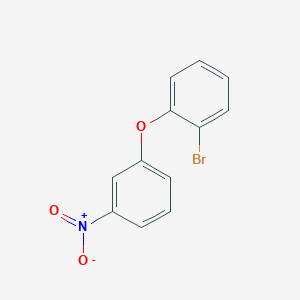

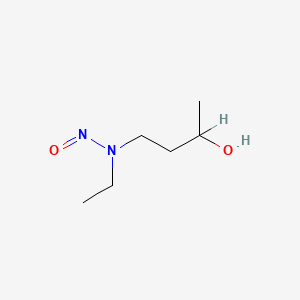



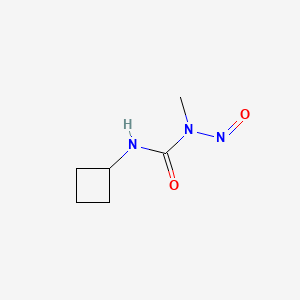
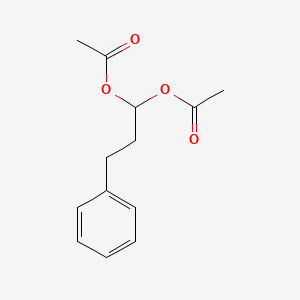

![Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14418097.png)
![1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14418098.png)

